Product packaging for Precorrin-4(Cat. No.:)

Precorrin-4

Número de catálogo: B1235051
Peso molecular: 908.9 g/mol
Clave InChI: IOBDBIPWYQGVMM-VLMJWMIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Precorrin-4 is a crucial intermediate in the de novo biosynthesis of adenosylcobalamin, the coenzyme form of vitamin B12 . This modified tetrapyrrole compound is defined as the fourth intermediate in the corrin ring pathway, carrying four S-adenosyl-L-methionine (SAM)-derived methyl groups on the uroporphyrinogen III framework . Its molecular formula is C44H44N4O17 with an average molecular weight of 900.85 g/mol . In the aerobic biosynthesis pathway, this compound is generated from Precorrin-3B through the action of the CobJ enzyme . It subsequently serves as the substrate for this compound C(11)-methyltransferase (CobM), which methylates it at the C11 position to form Precorrin-5 . In the anaerobic pathway, the corresponding reaction is catalyzed by the enzyme CbiF on the cobalt-containing analog, cobalt-precorrin-4, to produce cobalt-precorrin-5A . Research into the anaerobic pathway indicates that the ring contraction enzyme CbiH60 can convert cobalt-precorrin-3 into cobalt-precorrin-4 in high yields, a reaction that is essential for the subsequent contraction of the macrocycle . This product is presented for research applications only, specifically for studies focused on elucidating the complex enzymatic steps of cobalamin biosynthesis, investigating tetrapyrrole chemistry, and exploring microbial metabolism. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H52N4O17 B1235051 Precorrin-4

Propiedades

Fórmula molecular

C44H52N4O17

Peso molecular

908.9 g/mol

Nombre IUPAC

3-[(2S,3S,4Z,7S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,17-trimethyl-10,15,21,23-tetrahydro-3H-corrin-3-yl]propanoic acid

InChI

InChI=1S/C44H52N4O17/c1-20(49)44-40-25(14-37(60)61)41(2,12-11-35(56)57)30(47-40)16-27-21(5-8-32(50)51)22(13-36(58)59)26(45-27)15-28-23(6-9-33(52)53)42(3,18-38(62)63)31(46-28)17-29(48-44)24(7-10-34(54)55)43(44,4)19-39(64)65/h17,24,45,48H,5-16,18-19H2,1-4H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)/b29-17-/t24-,41-,42+,43+,44?/m1/s1

Clave InChI

IOBDBIPWYQGVMM-VLMJWMIZSA-N

SMILES

CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O

SMILES isomérico

CC(=O)C12C3=C([C@@](C(=N3)CC4=C(C(=C(N4)CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O

SMILES canónico

CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O

Sinónimos

precorrin 4
precorrin-4

Origen del producto

United States

Biosynthesis Pathways of Precorrin 4

Precursors to Precorrin-4 Formation

The journey to this compound begins with a common tetrapyrrolic precursor and proceeds through a series of methylated intermediates.

The biosynthesis of all natural tetrapyrroles, including hemes, chlorophylls, and corrins, originates from uroporphyrinogen III. wikipedia.orgnih.gov This molecule serves as the foundational macrocyclic template. The pathway to cobalamin diverges from that of heme and chlorophyll (B73375) at this critical juncture. wikipedia.org The transformation of uroporphyrinogen III into the corrin (B1236194) ring of cobalamin involves a series of complex reactions, including multiple methylations, ring contraction, and cobalt chelation. wikipedia.org

The initial dedicated steps in cobalamin biosynthesis involve the sequential addition of methyl groups from the donor S-adenosyl-L-methionine (SAM). The intermediates are named based on the number of methyl groups added. wikipedia.org

Precorrin-1 and Precorrin-2 (B1239101): Uroporphyrinogen III is first methylated at carbons C-2 and C-7 by the enzyme uroporphyrinogen III methyltransferase (CobA in many bacteria) to yield precorrin-2, via the intermediate precorrin-1. wikipedia.orgresearchgate.net Precorrin-2 is the last common intermediate for several biosynthetic pathways, including those for siroheme (B1205354) and coenzyme F430.

Precorrin-3A and Precorrin-3B: In the aerobic pathway, precorrin-2 is further methylated at C-20 by the enzyme CobI to produce precorrin-3A. wikipedia.orgnih.gov Precorrin-3A then undergoes an oxygen-dependent reaction catalyzed by the monooxygenase CobG (precorrin-3B synthase). nih.govsoton.ac.uk This enzyme introduces a hydroxyl group, derived from molecular oxygen, at C-20 and forms a γ-lactone with the adjacent acetate (B1210297) side chain, yielding precorrin-3B. soton.ac.ukkent.ac.uk

Uroporphyrinogen III as the Macrocyclic Primogenitor

Aerobic Biosynthesis of this compound

The aerobic pathway is characterized by its requirement for molecular oxygen and the late insertion of the cobalt ion. researchgate.net The formation of this compound is a pivotal event in this pathway, involving a remarkable ring contraction.

S-adenosyl-L-methionine + Precorrin-3B → S-adenosyl-L-homocysteine + this compound. enzyme-database.orgwikipedia.org

The product, this compound, now has a contracted macrocycle where C-1 and C-19 are directly bonded, and the former C-20 is part of an acetyl group attached to C-1. nih.gov

The ring contraction is one of the most chemically complex steps in cobalamin biosynthesis. nih.gov It is a two-enzyme process in aerobic organisms, involving CobG and CobJ. nih.govnih.gov

Action of CobG: The process is initiated by CobG, a monooxygenase that contains both an Fe-S center and a non-heme iron center. kent.ac.uknih.gov It hydroxylates C-20 of precorrin-3A, using molecular oxygen, and simultaneously forms a γ-lactone, resulting in precorrin-3B. soton.ac.ukkent.ac.uk

Action of CobJ: The product, precorrin-3B, is then acted upon by CobJ. kent.ac.uk The methylation at C-17 catalyzed by CobJ promotes a rearrangement of the macrocycle, which has been described as a masked pinacol (B44631) rearrangement. kent.ac.ukukri.org This rearrangement leads to the contraction of the ring, the extrusion of C-20 from the main macrocyclic path, and the formation of the direct C-1 to C-19 bond characteristic of the corrin ring system found in this compound. kent.ac.ukukri.org

Enzymatic Conversion from Precorrin-3B by Precorrin-3B C17-Methyltransferase (CobJ; EC 2.1.1.131)

Anaerobic Biosynthesis of Cobalt-Precorrin-4

In anaerobic bacteria and archaea, which thrive in oxygen-deprived environments, a different strategy is employed for cobalamin synthesis. nih.gov A key distinction of this pathway is the early insertion of cobalt into the macrocycle. researchgate.netnih.gov

In this pathway, precorrin-2 is first converted to sirohydrochlorin (B1196429) (also known as factor II) and then chelated with cobalt to form cobalt-sirohydrochlorin (cobalt-factor II). wikipedia.orgnih.gov This is followed by methylation at C-20 by the enzyme CbiL to yield cobalt-factor III. pnas.orgasm.org

The ring contraction step is then carried out by a single enzyme, CbiH, which functions as a C-17 methyltransferase. nih.govasm.org CbiH acts on cobalt-factor III (or its reduced form, cobalt-precorrin-3) in the presence of SAM. The enzyme catalyzes both the methylation at C-17 and the subsequent non-oxidative ring contraction and lactonization to produce cobalt-precorrin-4. nih.govnih.gov This process requires reducing equivalents for high yield. pnas.org The cobalt ion is thought to play a role in the catalytic mechanism of this rearrangement. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameAbbreviationFunctionPathwayEC Number
Uroporphyrinogen III methyltransferaseCobAMethylates Uroporphyrinogen III to form Precorrin-2BothEC 2.1.1.107
Precorrin-2 C20-methyltransferaseCobIMethylates Precorrin-2 to form Precorrin-3AAerobicEC 2.1.1.130
Precorrin-3B synthaseCobGOxidizes Precorrin-3A to form Precorrin-3BAerobicEC 1.14.13.83
Precorrin-3B C17-methyltransferaseCobJMethylates Precorrin-3B, inducing ring contraction to form this compoundAerobicEC 2.1.1.131
Sirohydrochlorin cobaltochelataseCbiK/CysGInserts cobalt into SirohydrochlorinAnaerobicEC 4.99.1.3
Cobalt-precorrin-2 C20-methyltransferaseCbiLMethylates Cobalt-sirohydrochlorin to form Cobalt-factor IIIAnaerobicEC 2.1.1.270
Cobalt-factor III methyltransferaseCbiHMethylates Cobalt-factor III, inducing ring contraction to form Cobalt-precorrin-4AnaerobicEC 2.1.1.272

Table 2: Key Intermediates in this compound Formation

Intermediate NamePreceded ByFollowed ByPathway
Uroporphyrinogen IIIPorphobilinogenPrecorrin-1Both
Precorrin-2Precorrin-1Precorrin-3A (Aerobic) / Sirohydrochlorin (Anaerobic)Both
Precorrin-3APrecorrin-2Precorrin-3BAerobic
Precorrin-3BPrecorrin-3AThis compoundAerobic
Cobalt-factor IIICobalt-sirohydrochlorinCobalt-precorrin-4Anaerobic

Enzymatic Conversion from Cobalt-Precorrin-3 by CbiH60

The conversion of cobalt-precorrin-3 into cobalt-precorrin-4 is a key ring contraction step in the anaerobic pathway, catalyzed by the enzyme CbiH60. nih.govresearchgate.netnih.gov In organisms like Bacillus megaterium, CbiH60 facilitates this transformation. nih.govcapes.gov.brqmul.ac.uk Research has shown that CbiH60 is an unusual enzyme that contains a [4Fe-4S] cluster. nih.govresearchgate.netresearchgate.net

Assays with the purified recombinant CbiH60 enzyme have demonstrated its ability to convert both cobalt-precorrin-3 and its oxidized form, cobalt-factor III, into the ring-contracted product, cobalt-precorrin-4. nih.govresearchgate.netcapes.gov.br The conversion of cobalt-factor III to cobalt-precorrin-4 is dependent on the presence of a reducing agent, such as dithiothreitol (B142953) (DTT), and an intact Fe-S center. nih.govresearchgate.net However, when cobalt-precorrin-3 is the substrate, the reaction does not require DTT. nih.gov This suggests the [4Fe-4S] cluster within CbiH60 is involved in reducing cobalt-factor III to cobalt-precorrin-3 before its subsequent transformation into cobalt-precorrin-4. nih.gov The entire ring contraction process mediated by CbiH60 occurs without changing the oxidation state of the central cobalt ion, which remains as Co(II). nih.govresearchgate.netcapes.gov.br This reaction is crucial as it represents a major bottleneck in the anaerobic pathway and results in high yields of cobalt-precorrin-4, an essential intermediate for the subsequent steps of cobalamin synthesis. nih.govresearchgate.netnih.gov

Role of Early Cobalt Insertion in Pathway Divergence

The biosynthesis of cobalamin occurs via two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. nih.govwikipedia.orgresearchgate.net A primary distinction between these two pathways is the timing of cobalt insertion into the tetrapyrrole macrocycle. nih.govnih.govucdavis.edu

In the anaerobic pathway, cobalt is inserted at an early stage, prior to the contraction of the corrin ring. nih.govportlandpress.com Specifically, cobalt is chelated into a molecule called factor II (the oxidized form of precorrin-2), which is an early intermediate. portlandpress.compnas.org This early metallation is a defining feature that directs the biosynthesis along the anaerobic route. nih.gov The presence of the cobalt ion is essential for the subsequent enzymatic steps, including the ring contraction mediated by CbiH, which acts on cobalt-containing substrates like cobalt-precorrin-3. core.ac.uk The cobalt ion is not merely a spectator; it actively participates in the biosynthesis, influencing the structure and stability of intermediates. nih.govpnas.org

In contrast, the aerobic pathway inserts cobalt much later in the process, after the corrin ring has been formed and modified. nih.govresearchgate.net The ring contraction in the aerobic route is facilitated by molecular oxygen and different enzymes (CobG and CobJ) that act on metal-free intermediates. researchgate.netpnas.org Therefore, the early insertion of cobalt is a critical divergence point that commits the molecule to the anaerobic biosynthetic machinery, dictating the specific enzymes and chemical transformations required to produce this compound and, ultimately, cobalamin. nih.gov

Oxidized Forms: Factor IV as an Oxidized Derivative of this compound

This compound is an unstable intermediate that is susceptible to oxidation. nih.gov Its oxidized form is known as Factor IV. rsc.orgrsc.orgcapes.gov.br The structural difference lies in the oxidation state of the macrocycle. nih.gov this compound can be readily oxidized to Factor IV, a transformation that can occur spontaneously in the presence of oxygen. nih.govresearchgate.net

In laboratory settings, when the enzyme CbiH60 converts cobalt-precorrin-3 to cobalt-precorrin-4 under anaerobic conditions, the product is the reduced this compound. nih.govnih.gov However, exposure to air or aerobic workup of the reaction mixture leads to the rapid conversion of the yellow-colored this compound into the blue-colored Factor IV. researchgate.netnih.gov This instability is a known characteristic of several intermediates in the cobalamin pathway. nih.gov The structure of Factor IV has been established through techniques such as 13C labelling and NMR spectroscopy, confirming it as the oxidized, tetramethylated intermediate derived from this compound. rsc.orgrsc.orgcapes.gov.br The isolation of cobalt-factor IV from incubations of precorrin-3 with cobalt, S-adenosyl-L-methionine (SAM), and the enzyme CbiH further solidifies its identity as the oxidized product of the ring-contraction step. core.ac.uk

Enzymology and Biochemical Mechanisms Involving Precorrin 4

Precorrin-4 C11-Methyltransferases

This compound C11-methyltransferases are responsible for the methylation of the C-11 position on the this compound macrocycle. This methylation is a critical step in the intricate process of constructing the corrin (B1236194) ring of cobalamin. There are two distinct types of this compound C11-methyltransferases, each adapted to either the aerobic or anaerobic biosynthesis pathway. ebi.ac.ukebi.ac.uk

Aerobic this compound C11-Methyltransferase (CobM; EC 2.1.1.133)

In the aerobic pathway of cobalamin biosynthesis, which is found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the pathway. wikipedia.orgoup.comnih.gov The enzyme responsible for the C-11 methylation of this compound in this pathway is CobM. wikipedia.orggenome.jp

CobM catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-11 position of this compound, resulting in the formation of precorrin-5 (B1231413) and S-adenosyl-L-homocysteine (SAH). wikipedia.orgexpasy.orgmonarchinitiative.org This reaction is a vital step in the multi-enzyme conversion of precorrin-3A to precorrin-6A. genome.jpexpasy.org

A study on Pseudomonas denitrificans showed that betaine (B1666868) can significantly up-regulate the expression of C-methylation-related enzymes, including this compound C(11)-methyltransferase, thereby promoting vitamin B12 biosynthesis. benthamdirect.com

The methylation reaction catalyzed by CobM is strictly dependent on S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.orgwikiwand.com SAM is a common co-substrate involved in numerous methyl transfer reactions in biological systems. ebi.ac.uknih.gov The enzyme binds both this compound and SAM, facilitating the nucleophilic attack of the this compound macrocycle on the methyl group of SAM. nih.govresearchgate.net The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most SAM-dependent methyltransferases and must be removed for the enzyme to continue functioning efficiently. researchgate.netcaldic.com

Enzymes exhibit a high degree of substrate specificity, meaning they typically bind to and catalyze reactions for a specific substrate or a small group of related substrates. libretexts.orgnumberanalytics.com While specific kinetic data for CobM is not extensively detailed in the provided search results, studies on other methyltransferases, such as the histone H3 methyltransferase G9a, reveal key kinetic parameters. For G9a, the turnover number (kcat) for methylation was determined to be between 32 and 88 h-1, with Michaelis constants (Km) for the peptide substrate and SAM in the micromolar range. nih.gov The reaction mechanism for G9a was found to be a random Bi Bi reaction, where either substrate can bind first, and either product can be released first. nih.gov It is plausible that CobM follows similar kinetic principles, though specific studies would be needed for confirmation.

S-Adenosyl-L-Methionine (SAM)-Dependent Methylation

Anaerobic Cobalt-Precorrin-4 C11-Methyltransferase (CbiF; EC 2.1.1.271)

In the anaerobic pathway of cobalamin biosynthesis, found in organisms like Salmonella typhimurium and Bacillus megaterium, cobalt is inserted early in the pathway, prior to the methylation of the C-11 position. wikipedia.orgharvard.eduasm.org The enzyme that catalyzes this methylation step is cobalt-precorrin-4 C11-methyltransferase, also known as CbiF. uniprot.orguniprot.org

CbiF catalyzes the methylation of cobalt-precorrin-4 at the C-11 position, using SAM as the methyl donor, to produce cobalt-precorrin-5A and SAH. uniprot.orgqmul.ac.uk This reaction is a critical step in the anaerobic pathway, setting the stage for subsequent modifications of the corrin ring. wikiwand.compnas.org

The reaction is as follows: Cobalt-precorrin-4 + S-adenosyl-L-methionine ⇌ Cobalt-precorrin-5A + S-adenosyl-L-homocysteine + H+ uniprot.orguniprot.org

Research on Salmonella typhimurium has been instrumental in characterizing the enzymes of the anaerobic pathway, including CbiF. nih.gov

Comparative Mechanistic Analysis with CobM

While the enzymes CobJ and CbiH60 are responsible for the synthesis of this compound, this compound C11-methyltransferase (CobM) is the enzyme that subsequently modifies it in the aerobic pathway. ebi.ac.ukwikipedia.org CobM catalyzes the methylation of this compound at the C-11 position to yield precorrin-5. ebi.ac.ukkent.ac.uk This reaction is a critical step leading to the formation of hydrogenobyrinic acid (HBA). nih.gov

A comparative analysis reveals fundamental differences between CobM and the this compound-synthesizing enzymes:

Functionality: CobM is a mono-functional S-adenosyl-L-methionine (SAM)-dependent methyltransferase. wikipedia.org Its sole role is to add a methyl group to the C-11 position of the intact this compound macrocycle. ebi.ac.uknih.gov In contrast, CobJ and CbiH60 are bifunctional enzymes; they not only methylate the C-17 position but also catalyze the complex ring contraction of their respective substrates to form this compound. core.ac.uknih.gov

Substrate: The substrate for CobM is this compound. wikipedia.org Conversely, the substrate for CobJ is precorrin-3B, and for CbiH60, it is cobalt-factor III or cobalt-precorrin-3. nih.govqmul.ac.uk

Reaction Complexity: The methylation reaction catalyzed by CobM is relatively straightforward compared to the intricate masked pinacol (B44631) rearrangement and lactone formation/opening mechanisms coupled with methylation in CobJ and CbiH60. nih.govnih.gov

The anaerobic counterpart to CobM is CbiF, which also methylates the C-11 position but acts on cobalt-precorrin-4 to produce cobalt-precorrin-5A. ebi.ac.uknih.govebi.ac.uk Studies on CobM from Corynebacterium pseudotuberculosis show that the binding of the cofactor SAM induces conformational changes that facilitate the interaction with this compound. nih.gov

EnzymePathwaySubstrate(s)Product(s)Catalytic Function
CobM AerobicThis compound, S-adenosyl-L-methioninePrecorrin-5, S-adenosyl-L-homocysteineC-11 Methylation
CbiF AnaerobicCobalt-precorrin-4, S-adenosyl-L-methionineCobalt-precorrin-5A, S-adenosyl-L-homocysteineC-11 Methylation
CobJ AerobicPrecorrin-3B, S-adenosyl-L-methionineThis compound, S-adenosyl-L-homocysteineC-17 Methylation & Ring Contraction
CbiH60 AnaerobicCobalt-factor III, SAM, Reduced AcceptorCobalt-precorrin-4, SAH, AcceptorC-17 Methylation & Ring Contraction

Precorrin-3B C17-Methyltransferase (CobJ)

In the aerobic pathway of cobalamin biosynthesis, Precorrin-3B C17-methyltransferase, commonly known as CobJ, is the enzyme responsible for the critical ring contraction step that produces this compound. qmul.ac.ukwikipedia.org It is a bifunctional enzyme that belongs to the family of transferases. wikipedia.org

Role in Tetrapyrrole Ring Contraction and this compound Formation

The formation of this compound from precorrin-3A is a multi-step process in aerobic organisms. qmul.ac.ukqmul.ac.uk First, the enzyme precorrin-3B synthase (CobG), a monooxygenase, hydroxylates precorrin-3A at C-20 and forms a γ-lactone with the ring A acetate (B1210297) side chain, yielding precorrin-3B. kent.ac.uknih.govresearchgate.net

CobJ then acts on precorrin-3B. qmul.ac.uk Its primary roles are:

C-17 Methylation: It transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C-17 position of precorrin-3B. kent.ac.uknih.gov

Ring Contraction: It mediates the contraction of the macrocycle through a masked pinacol rearrangement mechanism. nih.govnih.gov This process involves the extrusion of the C-20 carbon and its attached methyl group, which remains as an acetyl group attached to the C-1 position of the newly formed this compound. nih.govebi.ac.uk

The final product, this compound, is then passed to the next enzyme in the pathway, CobM. kent.ac.uk The oxidized form of this compound is known as factor IV. nih.gov

Cofactor Requirements and Catalytic Cycle

The catalytic activity of CobJ is strictly dependent on the cofactor S-adenosyl-L-methionine (SAM). kent.ac.uknih.gov SAM serves as the donor of the methyl group that is transferred to the C-17 position of the substrate. nih.gov The reaction converts SAM to S-adenosyl-L-homocysteine (SAH). kent.ac.ukwikipedia.org The catalytic cycle involves the binding of both SAM and precorrin-3B to the enzyme's active site, followed by the concerted methylation and ring contraction event, and finally the release of the products, this compound and SAH. nih.govqmul.ac.uk

Cobalt-Factor III Methyltransferase (CbiH60) and this compound Synthesis

In the anaerobic pathway, where cobalt is inserted into the macrocycle at an early stage, the ring contraction is performed by a different set of enzymes. nih.gov In Bacillus megaterium, the key enzyme is Cobalt-Factor III Methyltransferase, also known as CbiH60. nih.govqmul.ac.uknih.gov

Iron-Sulfur Cluster Involvement in CbiH60

CbiH60 is a complex enzyme that was found to contain a [4Fe-4S] cluster. nih.govnih.govresearchgate.net This iron-sulfur center is crucial for its catalytic activity, particularly when converting cobalt-factor III into cobalt-precorrin-4. nih.gov The transformation is dependent on an intact Fe-S center and requires reducing equivalents, which can be supplied artificially by dithiothreitol (B142953) (DTT). nih.govresearchgate.net The iron-sulfur cluster likely plays a role in electron transfer during the catalytic cycle, a feature not present in its aerobic counterpart, CobJ. nih.gov

Ring Contraction Mechanism in Anaerobic Pathway

The anaerobic ring contraction mechanism differs significantly from the aerobic one, primarily because it occurs on a cobalt-containing intermediate and does not involve molecular oxygen. core.ac.ukclockss.org CbiH60 catalyzes the conversion of cobalt-factor III (the oxidized form of cobalt-precorrin-3) to cobalt-precorrin-4. nih.govpnas.org The enzyme can also convert cobalt-precorrin-3 directly to cobalt-precorrin-4, a reaction that only requires SAM and not an external reductant. nih.govqmul.ac.uk

Like CobJ, CbiH60 is bifunctional, mediating both C-17 methylation and ring contraction. core.ac.uknih.gov However, the contraction results in the formation of a δ-lactone on ring A, yielding cobalt-precorrin-4. nih.govresearchgate.net This reaction proceeds without changing the oxidation state of the central cobalt ion. nih.govresearchgate.net The high-yield synthesis of cobalt-precorrin-4 by purified CbiH60 has been a significant breakthrough, enabling further characterization of the subsequent steps in the anaerobic cobalamin pathway. nih.gov

FeatureCobJ (Aerobic)CbiH60 (Anaerobic)
Substrate Precorrin-3BCobalt-factor III / Cobalt-precorrin-3
Metal Requirement None (Cobalt inserted late)Cobalt required in substrate
Oxygen Requirement Yes (via CobG pre-reaction)No
Key Cofactors S-adenosyl-L-methionine (SAM)SAM, [4Fe-4S] cluster
Reductant Needed NoYes (for Cobalt-factor III conversion)
Product This compoundCobalt-precorrin-4
Mechanism Masked pinacol rearrangementMethylation-coupled lactonization

Structural Biology of Precorrin 4 Metabolizing Enzymes

Crystal Structures of Precorrin-4 C11-Methyltransferases (CbiF/CobM)

The enzymes responsible for the C11-methylation of this compound are known as CbiF in the anaerobic pathway and CobM in the aerobic pathway. ebi.ac.uk While both are homologous and perform a similar function, CbiF methylates cobalt-precorrin-4, whereas CobM acts on the metal-free this compound. ebi.ac.uk The first crystal structure of one of these enzymes, CbiF from Bacillus megaterium, was determined at a resolution of 2.4 Å, providing foundational insights into this class of methyltransferases. researchgate.net As of late 2007, two structures for this enzyme class have been solved and deposited in the Protein Data Bank with accession codes 1CBF and 2CBF. wikipedia.org

These enzymes are composed of two α/β domains that create a trough where the cofactor and substrate bind. researchgate.net Each domain consists of a five-stranded β-sheet flanked by four α-helices. researchgate.net The two domains are connected by a single coil, resulting in a kidney-shaped monomer. researchgate.net

Active Site Architecture and Substrate Binding Pockets

The active site of this compound C11-methyltransferases is located in the cavity formed between the two α/β domains. researchgate.net This pocket accommodates both the S-adenosyl-L-methionine (SAM) or S-adenosyl-L-homocysteine (SAH) cofactor and the precorrin substrate. researchgate.net The location of the bound cofactor, along with a number of conserved residues, helps to define the binding site for the precorrin molecule. researchgate.net In the B. megaterium CbiF structure, the binding of a phosphate (B84403) ion in the SAM binding site involves interactions with His100 and the backbone of Thr101. nih.gov The pocket for the bulky precorrin substrate is a large trough in the N-terminal domain. researchgate.net

Co-factor (SAM/SAH) Binding Modes

The binding of the cofactors S-adenosyl-L-methionine (SAM) and its product S-adenosyl-L-homocysteine (SAH) occurs in a groove situated between the two domains of the enzyme. researchgate.net This binding mode is distinct from the Class I methyltransferases where the cofactor typically binds at the base of one of the β-sheets. researchgate.net The binding of SAM is facilitated by a conserved glycine-rich sequence (GxGxG), although its role differs from that in other methyltransferase classes. nih.gov In CbiF, the adenine (B156593) and ribose moieties of the cofactor are involved in numerous hydrogen bonds with the protein. researchgate.net Interestingly, these enzymes appear to preferentially bind the product SAH, which is a potent inhibitor of the reaction. researchgate.net

Conformational Changes Upon Ligand Binding

Significant conformational changes are a hallmark of the catalytic cycle of this compound C11-methyltransferases. nih.gov The binding of the substrate, this compound, is thought to induce a closure of the active site. nih.gov In Corynebacterium pseudotuberculosis CobM, the binding of SAM causes a hinge movement between the two domains, leading to an "open" conformation of a cavity, which is necessary for this compound to bind. nih.gov Following the methyl transfer from SAM to produce SAH and precorrin-5 (B1231413), the SAM/SAH binding site opens further to allow for the release of the products. nih.gov This flexibility is highlighted by the determination of a second crystal form of CbiF at 3.1 Å resolution, which shows the adaptable nature of two loops surrounding the active site. researchgate.net Molecular dynamics simulations have identified specific regions, particularly loop regions, that undergo significant fluctuations upon cofactor binding. researchgate.net For instance, a notable movement of residue Ile36 is observed during the binding of SAM and SAH. nih.gov

Dimerization and Oligomeric States of this compound Enzymes

This compound C11-methyltransferases, such as CbiF and CobM, exist and function as dimers. researchgate.netnih.gov The dimer interface is extensive, involving numerous direct protein-protein hydrogen bonds. researchgate.net In the CbiF dimer, 22 residues are involved in this interaction, with six forming hydrogen bonds through their side chains. researchgate.net The two monomers in the dimer are twisted relative to each other by approximately 45 degrees. researchgate.net This dimeric arrangement is crucial for the enzyme's function, and residues in the dimer interface region are highly conserved. researchgate.netnih.gov

Genetic and Genomic Aspects of Precorrin 4 Metabolism

Identification and Characterization of Genes Encoding Precorrin-4 Enzymes

The conversion of earlier precursors to and from this compound is catalyzed by a specific set of enzymes, encoded by distinct genes. These have been identified and characterized in various bacteria, revealing two major pathways for cobalamin biosynthesis: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. The enzymes involved in this compound metabolism often have different names (cob for aerobic, cbi for anaerobic) but perform analogous functions. researchgate.net

Key enzymes in this compound metabolism include:

cobM and cbiF : These homologous genes encode this compound C11-methyltransferase. ebi.ac.ukebi.ac.uk In the aerobic pathway, the CobM enzyme catalyzes the methylation of this compound at the C-11 position, yielding Precorrin-5 (B1231413). ebi.ac.uk In the anaerobic pathway, the CbiF enzyme performs the same methylation but on a cobalt-chelated substrate, cobalt-precorrin-4, to produce cobalt-precorrin-5. ebi.ac.ukebi.ac.ukuniprot.org

cobJ and cbiH60 : These genes are involved in the ring contraction step that is a hallmark of corrin (B1236194) ring synthesis. In the aerobic pathway of Pseudomonas denitrificans, CobJ is responsible for the ring contraction of a hydroxylactone intermediate, which is generated from Precorrin-3A by the CobG enzyme, ultimately leading to the formation of this compound. nih.govnih.gov In the anaerobic pathway, the situation is different. In Bacillus megaterium, the enzyme CbiH60, which contains a [4Fe-4S] cluster, directly catalyzes the ring contraction of cobalt-precorrin-3 (also known as cobalt factor III) into cobalt-precorrin-4. nih.gov This transformation is dependent on S-adenosyl-L-methionine (SAM) and DTT. nih.gov

Other Associated Genes : In Bacillus megaterium, a cobI operon was identified containing genes with similarity to several cbi genes from Salmonella typhimurium, including cbiH60, cbiJ, cbiF, and cbiG, among others. researchgate.net This highlights the clustering of genes responsible for sequential steps in the pathway.

The table below summarizes the key genes and enzymes involved in the metabolic steps immediately surrounding this compound.

GeneEnzyme NameFunctionPathwayOrganism Example
cobM This compound C11-methyltransferaseMethylates this compound at C-11 to form Precorrin-5AerobicPseudomonas denitrificans
cbiF Cobalt-precorrin-4 C(11)-methyltransferaseMethylates Cobalt-precorrin-4 at C-11 to form Cobalt-precorrin-5AnaerobicPriestia megaterium, Salmonella typhimurium
cobJ Precorrin-3B C17-methyltransferase / Ring ContractionCatalyzes ring contraction leading to this compound formationAerobicPseudomonas denitrificans
cbiH60 Cobalt-precorrin-3 methylase / Ring ContractionConverts Cobalt-precorrin-3 into Cobalt-precorrin-4AnaerobicBacillus megaterium

Organization of Gene Clusters in Cobalamin Biosynthesis

A prominent feature of cobalamin biosynthesis is the organization of its genes into clusters or operons on the prokaryotic chromosome. nih.gov This arrangement allows for the coordinated expression of the numerous enzymes required for the pathway. The structure of these clusters can vary significantly between different species. nih.gov

In Salmonella typhimurium, which synthesizes B12 anaerobically, more than 25 genes for the pathway are grouped into a single large cob operon. nih.gov These genes are further arranged into functional groups within the operon, with the genes for the synthesis of the corrin ring intermediate (cobinamide) being located in one continuous block. nih.govasm.org

Similarly, Bacillus megaterium possesses a large cobI operon containing 14 open reading frames that encode enzymes for the anaerobic pathway, including CbiF and CbiH60. researchgate.net In contrast, the aerobic bacterium Pseudomonas denitrificans has its cobalamin genes distributed across several operons. For instance, the genes cobGHIJ, cobLFK, and cobM, which are involved in the steps leading from precorrin-2 (B1239101) to precorrin-8, are located in three separate operons. nih.gov

In some Propionibacterium species, the genes are organized into multiple clusters responsible for different stages of the pathway, such as cobalt transport, anaerobic corrin ring synthesis, and Uroporphyrinogen III formation. nih.gov This clustered organization is a common strategy to ensure the efficient production of a complex metabolite like cobalamin.

Comparative Genomics of this compound Pathways Across Prokaryotes

Comparative genomic analyses have revealed significant diversity in the cobalamin biosynthetic pathways across the prokaryotic domain. The primary divergence is the existence of the distinct aerobic and anaerobic pathways. ebi.ac.uk The anaerobic pathway, which involves early cobalt insertion, is considered the more ancient of the two. researchgate.net

Studies on specific genera also highlight this diversity. Within the genus Porphyromonas, some species possess the genes for B12 synthesis from precorrin-2 onwards, while others like P. gingivicanis lack the entire pathway. oup.com A comparative study of Akkermansia strains identified distinct phylogroups where some, but not all, contained the gene clusters for de novo cobalamin biosynthesis. asm.org This intraspecies and interspecies variation underscores that the ability to synthesize cobalamin is not uniformly distributed even among closely related prokaryotes.

The table below illustrates the distribution of cobalamin synthesis pathways in selected prokaryotes.

OrganismPathway TypeGene Organization
Salmonella typhimurium AnaerobicSingle large cob operon
Pseudomonas denitrificans AerobicMultiple cob operons
Bacillus megaterium AnaerobicLarge cobI operon
Rhodobacter capsulatus Aerobic-likeMain cob operon
Porphyromonas cangingivalis AnaerobicComplete pathway genes present
Akkermansia muciniphila (AmII phylogroup) AnaerobicCorrin ring biosynthesis gene cluster present

Transcriptional and Post-Transcriptional Regulation of this compound Enzymes

The expression of genes encoding this compound enzymes and other components of the cobalamin pathway is tightly regulated to match cellular demand and nutrient availability.

Transcriptional Regulation: In Salmonella typhimurium, the cob operon is subject to end-product repression by the final product, adenosylcobalamin. asm.org This is a classic feedback inhibition mechanism at the transcriptional level. The expression is also controlled by several global regulatory systems. The PocR protein acts as a transcriptional activator, while cellular redox status, sensed by the Arc system, and cyclic AMP levels also modulate operon expression. harvard.edu

In photosynthetic bacteria like Rhodobacter capsulatus, the regulation of the broader tetrapyrrole pathway, from which cobalamin synthesis branches, involves a complex network of transcription factors that respond to environmental cues like oxygen and light levels. researchgate.net Furthermore, riboswitches, which are structured non-coding RNA domains in the 5' untranslated region of an mRNA, can directly bind to cobalamin or its precursors. This binding induces a conformational change in the RNA, leading to premature termination of transcription or inhibition of translation, providing a direct and rapid regulatory response.

Post-Transcriptional Regulation: While transcriptional control is well-documented, post-transcriptional regulation of cobalamin biosynthetic enzymes is less understood. bioone.org General post-transcriptional mechanisms in prokaryotes involve the modulation of mRNA stability and translation efficiency, often mediated by RNA-binding proteins (RBPs) or small non-coding RNAs (sRNAs). rroij.com These mechanisms can fine-tune the levels of enzymes in response to subtle metabolic shifts. However, specific instances of post-transcriptional control for enzymes like CbiF or CbiH60 are not yet extensively characterized. Post-translational modifications and allosteric regulation of the enzymes themselves also play a crucial role in controlling metabolic flux through the pathway. researchgate.net

Advanced Methodologies for Research on Precorrin 4

Recombinant Expression and Purification of Precorrin-4 Enzymes

The heterologous expression of enzymes involved in the this compound biosynthetic pathway in hosts like Escherichia coli and Bacillus megaterium is a cornerstone of modern research in this field. nih.govresearchgate.netnih.govnih.gov This approach allows for the production of large quantities of specific enzymes, which are often present in low abundance in their native organisms.

Genes such as cobG, cobJ, and cobM from organisms like Pseudomonas denitrificans are commonly cloned into expression plasmids. nih.govresearchgate.net These plasmids are then introduced into a suitable host, such as E. coli, which can be cultured to produce the desired enzymes. nih.govplos.org To facilitate purification, the enzymes are often engineered with affinity tags, such as a polyhistidine-tag (His-tag). nih.govresearchgate.netnih.gov This tag allows for efficient separation of the recombinant protein from the host cell's native proteins using immobilized metal affinity chromatography. researchgate.netresearchgate.net

The successful recombinant expression and purification of these enzymes are critical first steps that enable all subsequent in vitro studies of this compound biosynthesis.

In Vitro Pathway Reconstitution and Enzyme Characterization

With purified recombinant enzymes in hand, researchers can reconstitute segments of the cobalamin biosynthetic pathway in a controlled, cell-free environment. researchgate.net This in vitro reconstitution is a powerful tool for elucidating the function of individual enzymes and for producing and characterizing transient intermediates like this compound. nih.govnih.govresearchgate.net

For instance, the conversion of precorrin-3A to this compound can be achieved by incubating it with the purified enzymes CobG and CobJ, along with the necessary cofactor S-adenosyl-L-methionine (SAM). nih.gov The aerobic incubation of precorrin-3A with only the CobG enzyme results in the formation of precorrin-3B. nih.gov Subsequent addition of CobJ and SAM leads to the production of this compound. nih.gov

These reconstituted systems allow for the detailed characterization of enzyme kinetics and substrate specificity. By systematically adding or omitting specific enzymes, the precise role of each component in the pathway can be determined. plos.org

Spectroscopic Techniques for Intermediate Detection and Characterization

A variety of spectroscopic techniques are indispensable for detecting and structurally characterizing highly unstable intermediates like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the structure of pathway intermediates. nih.govacs.org Although the instability of many intermediates poses a challenge, techniques such as trapping the intermediate with an enzyme or a carrier protein have allowed for successful NMR analysis. nih.gov For example, the structures of precorrin-7 and precorrin-8 were confirmed by NMR after being isolated while bound to the carrier protein CobE. nih.gov The analysis of ¹H and ¹³C NMR spectra, often in combination with isotopic labeling, provides detailed information about the chemical structure of these complex molecules. acs.orgpnas.orgacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying intermediates in the anaerobic pathway where the central cobalt ion is present. pnas.orgresearchgate.net EPR can provide information about the oxidation state and coordination environment of the paramagnetic cobalt(II) ion, which has been shown to play a crucial role in the enzymatic transformations. nih.govpnas.orgresearchgate.netsoton.ac.ukuga.edu For example, EPR was used to characterize the [4Fe-4S] cluster in the ring contraction enzyme CbiH60 and to demonstrate that the ring contraction process does not involve a change in the oxidation state of the cobalt ion in the macrocycle. nih.govsoton.ac.uk

Circular Dichroism (CD) spectroscopy is employed to investigate the conformational changes in enzymes upon substrate or cofactor binding. nih.gov In the study of CobM, a this compound C(11)-methyltransferase, CD experiments helped identify conformational changes that occur after S-adenosyl-L-methionine binding, which in turn promote the interaction with this compound. nih.gov

The following table summarizes the application of these spectroscopic techniques in the study of this compound and related compounds.

Spectroscopic TechniqueApplication in this compound ResearchKey Findings
Nuclear Magnetic Resonance (NMR)Structural elucidation of pathway intermediates. nih.govacs.orgConfirmed the structures of intermediates like precorrin-7 and precorrin-8 when stabilized by proteins. nih.gov Provided detailed chemical shift and connectivity data for various intermediates. acs.orgpnas.orgacs.org
Electron Paramagnetic Resonance (EPR)Characterization of paramagnetic species, particularly cobalt-containing intermediates in the anaerobic pathway. nih.govpnas.orgsoton.ac.ukIdentified the presence of [4Fe-4S] clusters in enzymes like CbiH60. nih.govsoton.ac.uk Revealed the oxidation state of the cobalt ion during enzymatic reactions. pnas.orgresearchgate.net
Circular Dichroism (CD)Analysis of enzyme conformational changes upon ligand binding. nih.govDemonstrated that the binding of S-adenosyl-L-methionine to CobM induces conformational changes that facilitate the binding of this compound. nih.gov

Approaches for Isolation and Stabilization of Unstable Intermediates

The inherent lability of many intermediates in the cobalamin biosynthetic pathway, including this compound, has been a major hurdle in their study. nih.govresearchgate.netnih.gov To overcome this, researchers have developed innovative strategies for their isolation and stabilization.

One of the most effective methods is the enzyme-trap approach . nih.govresearchgate.netnih.govproteopedia.orgrhea-db.orgyork.ac.uk In this strategy, a biosynthetic pathway is reconstructed in a recombinant host, but the enzyme immediately downstream of the target intermediate is omitted. This leads to the accumulation of the intermediate, which often remains tightly bound to the enzyme that produced it. nih.govresearchgate.net This enzyme-product complex can then be purified, protecting the unstable intermediate from degradation. For example, this compound has been isolated as a complex with the CobJ enzyme. nih.gov

Another important strategy involves the use of substrate-carrier proteins , such as CobE . nih.govresearchgate.net It has been discovered that CobE can bind to and stabilize several labile intermediates of the aerobic cobalamin pathway, including precorrin-6B, precorrin-8, and hydrogenobyrinic acid. nih.gov The binding of these intermediates to CobE not only protects them from degradation but also appears to facilitate their transfer to the next enzyme in the pathway, suggesting a role in metabolite channeling. nih.govresearchgate.net

Computational and Biophysical Simulations of Enzyme-Precorrin-4 Interactions

Computational and biophysical simulations provide valuable insights into the dynamic interactions between enzymes and their substrates, such as this compound, at an atomic level. nih.govresearchgate.net These in silico approaches complement experimental data and help to formulate and test hypotheses about enzyme mechanisms.

Molecular dynamics (MD) simulations can be used to model the conformational changes that enzymes undergo during the catalytic cycle. nih.govresearchgate.net For example, MD studies on CobM have helped to identify regions of the enzyme that become more flexible or rigid upon binding of the cofactor S-adenosyl-L-methionine, thereby priming the enzyme for its interaction with this compound. nih.gov

Computational docking is another powerful tool used to predict how a substrate like this compound binds to the active site of its enzyme. nih.gov This can help to identify key amino acid residues involved in substrate recognition and catalysis. researchgate.net These predictions can then be validated through site-directed mutagenesis experiments.

The following table lists the computational and biophysical methods used to study enzyme-precorrin-4 interactions.

MethodApplication in this compound ResearchInsights Gained
Molecular Dynamics (MD) SimulationsModeling the dynamic conformational changes of enzymes like CobM. nih.govresearchgate.netIdentified regions in CobM that undergo conformational changes upon cofactor binding to facilitate the interaction with this compound. nih.gov
Computational DockingPredicting the binding mode of this compound in the active site of its enzymes. nih.govHelps to identify key amino acid residues involved in substrate binding and catalysis. researchgate.net
Circular Dichroism (CD)Experimentally probing enzyme secondary structure changes upon ligand binding. nih.govProvided experimental evidence for the conformational changes predicted by computational methods. nih.gov

Precorrin 4 in the Context of Broader Tetrapyrrole Metabolism

Position of Precorrin-4 in the Cobalamin Biosynthetic Cascade

The journey to cobalamin involves a series of enzymatic steps, with this compound marking a significant point in the transformation of the initial macrocycle, uroporphyrinogen III. wikipedia.orgnih.gov The biosynthesis of cobalamin occurs via two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. This compound is an intermediate in both, although its precise formation and subsequent conversion differ. ebi.ac.uknih.gov

In the aerobic pathway , found in organisms like Pseudomonas denitrificans, the conversion of precorrin-3A to this compound involves two key enzymes. nih.govcapes.gov.br First, precorrin-3B synthase (CobG) hydroxylates precorrin-3A to yield precorrin-3B. qmul.ac.uk Following this, the enzyme CobJ, a methyltransferase, introduces a methyl group at the C-17 position of the macrocycle, which facilitates a ring contraction to form this compound. nih.govcapes.gov.brexpasy.org this compound is then methylated at the C-11 position by the enzyme this compound C11-methyltransferase (CobM) to produce precorrin-5 (B1231413). ebi.ac.ukexpasy.orgqmul.ac.uk

In the anaerobic pathway , which is characteristic of bacteria such as Salmonella typhimurium and Bacillus megaterium, the process leading to cobalt-precorrin-4 is different, primarily due to the early insertion of cobalt into the macrocycle. pnas.orgnih.gov The enzyme CbiH, which shows no sequence homology to the aerobic CobG and CobJ, is responsible for both the C-17 methylation and the ring contraction of cobalt-precorrin-3, directly yielding cobalt-precorrin-4. capes.gov.brnih.gov Subsequently, the enzyme Cobalt-precorrin-4 C11-methyltransferase (CbiF), a homolog of CobM, catalyzes the methylation of cobalt-precorrin-4 to form cobalt-precorrin-5A. ebi.ac.ukuniprot.orgnih.gov

Table 1: Key Enzymes in the Formation and Conversion of this compound

Pathway Precursor Enzyme(s) Product Subsequent Enzyme Subsequent Product
Aerobic Precorrin-3A CobG, CobJ This compound CobM Precorrin-5
Anaerobic Cobalt-precorrin-3 CbiH Cobalt-precorrin-4 CbiF Cobalt-precorrin-5A

Differentiation from Siroheme (B1205354) and Heme d1 Pathways at Earlier Precorrin Stages

The biosynthesis of tetrapyrroles is a branched pathway, with uroporphyrinogen III serving as the common precursor for hemes, chlorophylls, siroheme, and cobalamin. nih.govnih.govxray.cz The commitment to a specific pathway occurs at key branch points involving methylation and other modifications.

The divergence between the cobalamin pathway and the siroheme/heme d1 pathways occurs at the stage of precorrin-2 (B1239101). nih.govnih.gov Uroporphyrinogen III is first methylated at the C2 and C7 positions by the enzyme uroporphyrinogen III methyltransferase (SUMT), such as CobA in aerobic bacteria or the C-terminal domain of CysG in anaerobic bacteria, to produce precorrin-2. ebi.ac.ukportlandpress.com

From precorrin-2, the paths diverge:

Towards Cobalamin (Aerobic Pathway): The enzyme Precorrin-2 C20-methyltransferase (CobI) adds a methyl group to the C-20 position of precorrin-2, forming precorrin-3A. ebi.ac.uk This step firmly directs the intermediate into the cobalamin biosynthetic route.

Towards Siroheme and Cobalamin (Anaerobic Pathway): Precorrin-2 undergoes dehydrogenation to form sirohydrochlorin (B1196429), the immediate precursor to siroheme. nih.govnih.gov In organisms that produce both siroheme and cobalamin anaerobically, the chelation of cobalt into sirohydrochlorin by cobaltochelatases like CbiK or CbiX commits the intermediate to the cobalamin pathway, forming cobalt-sirohydrochlorin (cobalt-factor II). nih.govnih.govresearchgate.net In the absence of cobalt insertion, iron is chelated by a ferrochelatase to form siroheme. nih.gov

Heme d1, a modified heme found in some bacteria, also shares sirohydrochlorin as a precursor, further highlighting the critical role of these early intermediates in dictating the final tetrapyrrole product.

Evolutionary Divergence of Aerobic and Anaerobic this compound Pathways

The existence of two distinct pathways for cobalamin biosynthesis, particularly in the steps surrounding this compound, reflects an evolutionary adaptation to different environmental conditions, specifically the presence or absence of oxygen. nih.govucdavis.edu It is believed that the anaerobic pathway is the more ancient of the two, having evolved in an oxygen-free atmosphere. capes.gov.brucdavis.edu

The key evolutionary divergence lies in the mechanism of ring contraction and the timing of cobalt insertion. capes.gov.brnih.gov The anaerobic pathway utilizes the cobalt ion, inserted early in the pathway, to facilitate the non-oxidative ring contraction to form cobalt-precorrin-4. capes.gov.br This is accomplished by the single enzyme CbiH. capes.gov.brnih.gov

In contrast, the aerobic pathway evolved to utilize molecular oxygen. capes.gov.br The enzyme CobG, a monooxygenase, uses O2 to hydroxylate the C-20 position of precorrin-3A, initiating the ring contraction process that is completed by CobJ to form the metal-free this compound. nih.govcapes.gov.brqmul.ac.uk Cobalt is inserted much later in the aerobic pathway. nih.govnih.gov

The enzymes involved in these parallel steps, such as CobG/CobJ in the aerobic pathway and CbiH in the anaerobic pathway, are not homologous, indicating that they likely evolved independently to solve the same chemical problem under different environmental constraints. capes.gov.br However, the methyltransferases that act on this compound and its cobaltated counterpart, CobM and CbiF respectively, are homologous, suggesting a common evolutionary origin for this particular step in both pathways. ebi.ac.uk This mosaic nature of the biosynthetic pathways, with both analogous and homologous enzymes, provides a fascinating glimpse into the evolutionary pressures that have shaped microbial metabolism. ukri.orgnih.gov

Future Directions and Research Gaps in Precorrin 4 Studies

Uncharacterized Enzymatic Steps and Intermediates

The biosynthesis of cobalamin from precorrin-4 involves a series of intricate enzymatic transformations. In the aerobic pathway, the conversion of precorrin-3A to precorrin-6A requires four enzymes. expasy.org CobG first acts on precorrin-3A to yield precorrin-3B. expasy.org This is followed by a methylation at C-17 by CobJ to produce this compound. expasy.org Subsequently, CobM methylates this compound at the C-11 position to form precorrin-5 (B1231413). expasy.orgwikipedia.org The final characterized step in this sequence is the methylation at C-1 by CobF, which also removes the extruded C20 acetyl group, yielding precorrin-6A. expasy.orgnih.gov

In the anaerobic pathway, the process begins with the chelation of cobalt into precorrin-2 (B1239101). nih.gov The resulting cobalt-precorrin-2 is then methylated at C-20 by CbiL to form cobalt-factor III. pnas.org The subsequent ring contraction is catalyzed by CbiH, which methylates C-17 and forms a δ-lactone to produce cobalt-precorrin-4. researchgate.netresearchgate.net Following this, CbiF methylates C-11 to yield cobalt-precorrin-5A. researchgate.netqmul.ac.uk The δ-lactone ring is then opened by CbiG, producing cobalt-precorrin-5B and releasing the C20 carbon as acetaldehyde. researchgate.net

Despite this knowledge, there are still unresolved aspects. For instance, while the key enzymes have been identified, the precise mechanisms and potential for intermediate channeling between them are not fully understood. Furthermore, some organisms may possess alternative, uncharacterized enzymes or pathways for these transformations. mdpi.com The existence of "black box" regions in the predicted anaerobic pathway highlights these knowledge gaps. pnas.org

Table 1: Key Enzymes in the Conversion of Precorrin-3A and Cobalt-Precorrin-3

PathwayStarting SubstrateEnzymeProductFunction
AerobicPrecorrin-3ACobGPrecorrin-3BOxidation
AerobicPrecorrin-3BCobJThis compoundC-17 Methylation
AerobicThis compoundCobMPrecorrin-5C-11 Methylation
AnaerobicCobalt-Precorrin-3CbiHCobalt-Precorrin-4C-17 Methylation, Ring Contraction
AnaerobicCobalt-Precorrin-4CbiFCobalt-Precorrin-5AC-11 Methylation

Mechanisms of this compound Channeling and Metabolite Flux

The intermediates in the cobalamin biosynthesis pathway, including those derived from this compound, are often unstable and present in low concentrations. nih.gov This has led to the hypothesis that metabolite channeling plays a crucial role in efficiently moving these intermediates between enzymes, preventing their degradation or diffusion away from the pathway. nih.gov

Evidence for this comes from studies where the tight association of pathway intermediates with enzymes has been observed. nih.gov For example, an "enzyme-trap" approach has been used to isolate unstable intermediates as tightly-bound enzyme-product complexes. nih.gov This suggests that the enzymes may form a complex or "metabolon" to facilitate the direct transfer of substrates. The improved yield of cobalt-precorrin-5B when using an enzyme mixture further supports the idea of substrate channeling. pnas.org

However, the structural basis and the precise molecular mechanisms of this channeling are still largely unknown. Key questions remain regarding the nature of the protein-protein interactions within these potential multi-enzyme complexes and how the flux of metabolites through the pathway is regulated. Understanding these mechanisms is essential for a complete comprehension of cobalamin biosynthesis.

Engineering this compound Pathways for Biotechnological Applications

The intricate pathway leading to and from this compound presents significant opportunities for metabolic engineering and biotechnology. Vitamin B12 is produced exclusively by certain bacteria and archaea, and its commercial production relies on fermentation processes. nih.gov There is considerable interest in engineering more efficient microbial production platforms.

Metabolic engineering efforts have focused on increasing the production of vitamin B12 in various microorganisms, including Escherichia coli and Bacillus megaterium. nih.govnih.gov Strategies have included the overexpression of key biosynthetic genes, including those involved in the steps immediately following this compound formation. nih.gov For instance, engineering an E. coli strain with a de novo aerobic biosynthetic pathway has been successfully demonstrated. nih.govresearchgate.netbiorxiv.org

Future research in this area will likely focus on several key aspects:

Pathway Optimization: Fine-tuning the expression levels of the enzymes involved in the this compound segment of the pathway to maximize flux towards cobalamin and minimize the accumulation of potentially inhibitory intermediates.

Host Selection and Engineering: Identifying and engineering microbial hosts that are better suited for industrial-scale fermentation and have a robust supply of precursors like S-adenosyl-L-methionine (SAM), which is required for the multiple methylation steps. nih.gov

Novel Pathway Construction: Combining genes from different organisms (aerobic and anaerobic pathways) to create novel, more efficient synthetic pathways for vitamin B12 production. nih.gov

Overcoming Bottlenecks: Identifying and alleviating rate-limiting steps in the pathway, which may involve enzymes acting on this compound or its derivatives.

Successfully addressing these challenges could lead to more cost-effective and sustainable methods for producing this essential vitamin.

Q & A

Q. What is the role of Precorrin-4 in the cobalamin biosynthesis pathway, and how can its enzymatic transformations be experimentally tracked?

this compound is a tetrapyrrole intermediate in vitamin B12 biosynthesis. In aerobic pathways, it is methylated at C11 by CobM (EC 2.1.1.133) to form Precorrin-5 . Tracking these transformations involves isotopic labeling (e.g., 13C^{13}\text{C}-SAM) coupled with HPLC-MS to monitor methyl group incorporation and intermediate stability under controlled anaerobic conditions .

Q. How do aerobic and anaerobic cobalamin biosynthesis pathways differ in their handling of this compound?

In aerobic pathways, this compound is processed by CobM (C11-methyltransferase), whereas anaerobic pathways utilize CbiH60 for C17 methylation and subsequent ring contraction. Differentiation requires enzyme-specific assays, such as incubating this compound with SAM and purified CobM or CbiH60 under oxygen-controlled conditions, followed by UV-vis spectroscopy to detect spectral shifts in intermediates .

Q. What methodological challenges arise when isolating this compound, and how can they be mitigated?

this compound is oxygen-sensitive and prone to oxidation, leading to epimerization (e.g., factor IV isomers A/B). Isolation requires strict anaerobic protocols, rapid quenching (e.g., liquid N2_2), and HPLC purification with trifluoroacetic acid to stabilize the compound. Structural validation via FAB-MS (m/zm/z 906) and NMR can confirm purity .

Advanced Research Questions

Q. What advanced structural techniques resolve the conformation of this compound and its enzyme complexes?

X-ray crystallography (2.0–3.1 Å resolution) has elucidated the active-site architecture of methyltransferases like CobM and CbiF bound to this compound. Cryo-EM and molecular docking further reveal substrate-enzyme interactions, while 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR identifies protonation states of the tetrapyrrole macrocycle .

Q. How can researchers address inconsistencies in spectral data caused by this compound epimerization?

Epimerization during oxidative isolation (e.g., factor IV isomers A/B) can be minimized by anaerobic handling and validated via comparative HPLC retention times. Circular dichroism (CD) spectroscopy distinguishes epimers, while kinetic studies under reducing conditions (NADH) confirm enzymatic product uniformity .

Q. What experimental designs are optimal for studying methyltransferase kinetics in this compound modification?

Stopped-flow spectroscopy with SAM analogs (e.g., sinefungin) quantifies CobM/CbiF catalytic rates. Pre-steady-state kinetics (quench-flow) and isotopic trapping (3H^{3}\text{H}-SAM) isolate rate-limiting steps. Mutagenesis (e.g., CobM D47A) identifies critical residues for methyl transfer .

Q. How do pH and redox conditions influence this compound stability and enzyme activity?

pH shifts alter CobM/CbiH60 activity; for example, this compound methyltransferase activity in Paracoccus denitrificans is absent at pH 6.5 but active at 7.2. Experimental designs should include buffered assays (HEPES/pH 7.2) and redox agents (DTT) to maintain cofactor (SAM) integrity .

Q. What strategies resolve contradictions in intermediate identification during this compound metabolism?

Enzyme-trap approaches (e.g., CobJ* binding this compound under anaerobic conditions) coupled with LC-ESI-MS/MS can isolate transient intermediates. Cross-validation using heterologously expressed enzymes (e.g., CobF, CobL) ensures pathway consistency .

Q. How can mutagenesis studies clarify the substrate specificity of this compound methyltransferases?

Site-directed mutagenesis targeting conserved residues (e.g., CobM’s SAM-binding loop) followed by ITC (isothermal titration calorimetry) quantifies substrate affinity changes. Structural comparisons (e.g., CbiF vs. CobM) identify divergent active-site motifs .

Q. What computational models predict this compound interactions with biosynthetic enzymes?

MD simulations (e.g., GROMACS) model this compound docking into CobM’s hydrophobic trough. QM/MM calculations reveal transition states during methyl transfer. Phylogenetic analysis of CobM/CbiF homologs identifies evolutionary constraints on substrate recognition .

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